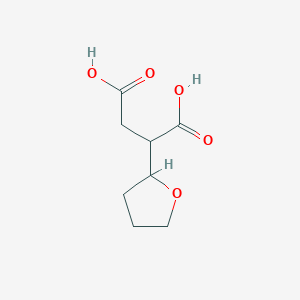

2-(Tetrahydrofuran-2-yl)succinic acid

Descripción

Contextualization of Succinic Acid Derivatives

Succinic acid, a simple four-carbon dicarboxylic acid, is a key intermediate in cellular metabolism, specifically the citric acid cycle. vedantu.com Its derivatives are versatile building blocks in chemical synthesis, serving as precursors to a wide range of commercially important chemicals, including 1,4-butanediol (B3395766), tetrahydrofuran (B95107) (THF), and various polyesters and resins. acs.orgacs.org The presence of two carboxylic acid groups allows for a variety of chemical transformations, such as esterification, amidation, and the formation of anhydrides, making them valuable synthons in the construction of more complex molecules. nih.gov The study of substituted succinic acids is driven by the desire to create novel polymers, functional materials, and biologically active compounds. nih.govnih.gov

Role of Tetrahydrofuran Moiety in Bioactive and Synthetic Molecules

The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast number of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. arkat-usa.org This five-membered saturated oxygen-containing heterocycle can influence a molecule's physicochemical properties, such as polarity and solubility, which are critical for biological interactions. The THF moiety is found in various natural products, including lignans (B1203133) with antimicrobial properties and complex marine lipids. arkat-usa.org In medicinal chemistry, the incorporation of a THF ring can enhance the metabolic stability of a drug molecule. Furthermore, substituted tetrahydrofurans are valuable intermediates in organic synthesis, with numerous stereoselective methods developed for their preparation. acs.org

Rationale for Investigating 2-(Tetrahydrofuran-2-yl)succinic acid

The investigation into this compound is predicated on the unique combination of the succinic acid backbone and the tetrahydrofuran substituent. This structure presents several points of interest for chemical research. The presence of two carboxylic acid groups and a heterocyclic ether creates a molecule with multiple functionalization points, offering potential as a monomer for novel biodegradable polymers or as a scaffold for the synthesis of more complex target molecules. The stereochemistry of the molecule, with a chiral center at the point of substitution on the succinic acid chain and another at the 2-position of the tetrahydrofuran ring, presents opportunities for the development of stereoselective synthetic methods.

A plausible and documented method for the synthesis of the ester form of this compound is through the radical addition of tetrahydrofuran to dialkyl maleates. arkat-usa.orgresearchgate.net This reaction directly forms the carbon-carbon bond between the THF ring and the succinic acid backbone. The diastereoselectivity of this addition has been a subject of study, with reports indicating that the ratio of diastereomers formed can be influenced by the steric bulk of the ester's alkyl groups. arkat-usa.org

Overview of Research Scope and Objectives

The primary objective of research in this area is to develop efficient and stereoselective synthetic routes to this compound and its derivatives. A key focus is to understand and control the diastereoselectivity of the key bond-forming reactions. Furthermore, the characterization of the resulting products using modern spectroscopic techniques is essential to unambiguously determine their structure and stereochemistry. While the direct biological applications of this compound are not yet extensively documented, its structural similarity to other bioactive tetrahydrofuran derivatives suggests potential for future investigation in this area.

Detailed Research Findings

Synthesis and Characterization

The synthesis of esters of this compound has been achieved through the photochemical radical addition of tetrahydrofuran to dialkyl maleates. arkat-usa.org This reaction typically involves the irradiation of a solution of the dialkyl maleate (B1232345) in tetrahydrofuran, often in the presence of a radical initiator. The reaction proceeds via the formation of a THF radical which then adds across the double bond of the maleate ester.

Table 1: Diastereomeric Ratio in the Radical Addition of THF to Dialkyl Maleates arkat-usa.org

| Dialkyl Maleate | Diastereomeric Ratio (syn/anti) |

|---|---|

| Dimethyl maleate | 1.6/1.0 |

| Di-tert-butyl maleate | Not specified |

This interactive table allows for sorting and filtering of the data.

The characterization of the resulting products, such as 2-(Tetrahydro-2-furanyl)butanedioic acid 1,4-dimethyl ester, is typically carried out using spectroscopic methods. researchgate.net

Table 2: Spectroscopic Data for 2-(Tetrahydro-2-furanyl)butanedioic acid 1,4-dimethyl ester researchgate.net

| Technique | Observed Data |

|---|---|

| 1H NMR (CDCl3) | Signals corresponding to the THF and succinate (B1194679) protons. |

| 13C NMR (CDCl3) | δ = 13.7 (×2), 19.08, 19.11, 25.6, 29.7, 30.58, 30.61, 33.5, 46.9, 64.5, 64.7 |

This interactive table allows for sorting and filtering of the data.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(oxolan-2-yl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c9-7(10)4-5(8(11)12)6-2-1-3-13-6/h5-6H,1-4H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTJQLHSRLXMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277383 | |

| Record name | 2-(Tetrahydro-2-furanyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-63-2 | |

| Record name | 2-(Tetrahydro-2-furanyl)butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tetrahydro-2-furanyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-(Tetrahydrofuran-2-yl)succinic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed.

A primary disconnection is at the carbon-carbon bond between the tetrahydrofuran (B95107) (THF) ring and the succinic acid moiety (Disconnection A ). This leads to a tetrahydrofuran-based cation or radical equivalent and a succinic acid-derived nucleophile (an enolate). This approach focuses on the functionalization of a pre-formed THF ring.

Alternatively, the synthesis can be planned by forming the THF ring in a key cyclization step (Disconnection B ). This involves disconnecting the C-O bond of the ether, revealing an acyclic precursor such as a diol with the succinic acid side chain already attached.

Finally, disconnections within the succinic acid moiety itself (Disconnection C ) can be considered. This would involve building the dicarboxylic acid functionality onto a simpler C2 side chain attached to the THF ring, for instance, through carboxylation or elaboration of a different functional group.

These primary disconnections give rise to two major strategic approaches:

Functionalization of a pre-existing THF ring: Attaching the succinic acid side chain or a precursor to the C2 position of a tetrahydrofuran derivative.

Cyclization to form the THF ring: Constructing the heterocyclic ring from an acyclic precursor that already contains the carbon framework for the succinic acid moiety.

Approaches to the Tetrahydrofuran Core

Cycloetherification Reactions

Cycloetherification is a powerful method for constructing cyclic ethers like tetrahydrofuran, typically involving an intramolecular nucleophilic substitution. nih.gov These reactions often start with linear molecules containing a hydroxyl group and a suitable leaving group, or from unsaturated alcohols.

One common strategy is the intramolecular Williamson ether synthesis, where a 1,4-diol derivative undergoes cyclization. For the synthesis of our target molecule, this would involve an acyclic precursor with the succinic acid moiety already installed.

Another prominent method is the intramolecular hydroalkoxylation of an unsaturated alcohol. For instance, a γ-hydroxy alkene can be cyclized to form a 2-substituted tetrahydrofuran. organic-chemistry.org Palladium-catalyzed methods are particularly effective, allowing for the simultaneous formation of a C-O and a C-C bond in a single step from a γ-hydroxy alkene and an aryl or vinyl halide. organic-chemistry.org This approach could be adapted to install a precursor to the succinic acid chain.

Table 1: Selected Cycloetherification Methods for Tetrahydrofuran Synthesis

| Reaction Type | Precursor | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular SN2 | 1,4-Haloalcohol or Diol Sulfonate | Base (e.g., NaH) | Classic, reliable method for ring formation. | nih.gov |

| Palladium-Catalyzed Carboetherification | γ-Hydroxy Alkene | Pd Catalyst (e.g., Pd(OAc)2) | Forms C-O and C-C bonds simultaneously; good stereoselectivity. | organic-chemistry.org |

| Acid-Catalyzed Cyclization | 1,4-Diol | Acid (e.g., H2SO4) | Simple conditions but may lack selectivity. | nih.gov |

| Asymmetric Cycloetherification | ε-Hydroxy-α,β-unsaturated Ketone | Organocatalyst (e.g., Cinchona alkaloid-thiourea) | Provides enantioenriched tetrahydrofurans. | organic-chemistry.org |

Functionalization of Pre-existing Tetrahydrofuran Rings

An alternative to building the ring is to start with tetrahydrofuran itself or a simple derivative and introduce the side chain at the C2 (α) position. This relies on the activation of the α-C–H bond, which is the most reactive position on the THF ring.

Radical-mediated reactions are a common approach. For example, a THF radical can be generated and then coupled with a suitable acceptor. More modern methods involve transition-metal-catalyzed C-H activation. Nickel-catalyzed photoredox reactions, for example, can achieve the α-arylation of ethers like THF. organic-chemistry.org

A particularly relevant strategy would be the coupling of an enolate with an activated THF derivative. For instance, 2-acetoxytetrahydrofuran can react with silyl (B83357) enol ethers in the presence of a Lewis acid to form 2-substituted tetrahydrofurans. This would be a direct way to attach a precursor of the succinic acid moiety.

Approaches to the Succinic Acid Moiety

The construction of the succinic acid portion of the molecule requires the formation of a C-C bond and the introduction of two carboxylic acid groups.

Carbon-Carbon Bond Formation Strategies

The key step in forming the succinic acid backbone is the creation of the C-C bond between the α and β carbons of the succinate (B1194679) chain. One classic and effective method is the oxidative coupling of two acetate (B1210297) units. The enolates of esters, such as tert-butyl acetate, can be formed using a strong base like lithium diisopropylamide (LDA) and then coupled using an oxidant like iodine (I₂) or a copper(II) salt to form the corresponding succinate diester. acs.org

Another powerful approach involves the alkylation of malonate esters. researchgate.net For our target molecule, this could involve reacting a suitable 2-(halomethyl)tetrahydrofuran derivative with diethyl malonate. The resulting product can then be hydrolyzed and decarboxylated to yield a (tetrahydrofuran-2-yl)acetic acid derivative, which would require a subsequent carboxylation step. Alternatively, a Michael addition of a malonate enolate to an α,β-unsaturated ester attached to the THF ring could construct the required carbon skeleton.

Table 2: Key C-C Bond Forming Reactions for Succinate Synthesis

| Strategy | Reactants | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| Oxidative Coupling | Ester Enolate (e.g., from tert-butyl acetate) | I2, Cu(II) salts | Symmetrical Succinate Diester | acs.org |

| Malonate Alkylation | Diethyl Malonate + Alkyl Halide | Base (e.g., NaOEt) | Substituted Malonic Ester | researchgate.net |

| Michael Addition | Enolate + α,β-Unsaturated Carbonyl | Catalytic Base | 1,5-Dicarbonyl Compound | researchgate.net |

Carboxylation and Oxidation Pathways

Once a C2 or C3 side chain is attached to the tetrahydrofuran ring, the final carboxylic acid groups must be installed. Carboxylation is the direct introduction of a -COOH group. This is often achieved by reacting an organometallic intermediate (like a Grignard or organolithium reagent) with carbon dioxide. youtube.com For example, a (tetrahydrofuran-2-yl)acetic acid ester could be α-deprotonated and then carboxylated with CO₂ to form the target molecule's ester precursor. youtube.com

Oxidation provides an alternative route. A precursor molecule with hydroxyl or aldehyde groups at the appropriate positions can be oxidized to the corresponding carboxylic acids. For example, a diol attached to the THF ring could be subjected to a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) to yield the dicarboxylic acid. While effective, these strong oxidants may not be compatible with the THF ring, requiring careful selection of reagents or the use of protecting groups.

Stereoselective Synthesis

The creation of specific stereoisomers of this compound is paramount for its potential applications in fields where chirality dictates biological activity or material properties. Stereoselective synthesis aims to control the formation of the two chiral centers present in the molecule: the carbon at position 2 of the tetrahydrofuran ring and the adjacent carbon on the succinic acid backbone.

Chiral Auxiliary-Based Methods

Chiral auxiliary-based methods offer a powerful strategy for inducing stereoselectivity. In this approach, an optically pure chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. While specific examples for the direct synthesis of this compound are not extensively documented in peer-reviewed literature, a known strategy for a structurally related compound provides a strong conceptual basis.

One such approach involves the addition of a lithium anion derived from a chiral sulfoxide (B87167), such as (S)-R-methyl-p-tolylsulfoxide, to succinic anhydride (B1165640). This reaction establishes a chiral center. Subsequent chemical transformations would then lead to the formation of the tetrahydrofuran ring, with the stereochemistry influenced by the initial chiral auxiliary. After the key stereocenter-forming step, the chiral auxiliary is cleaved and can be recovered for reuse, yielding the enantiomerically enriched product.

A plausible synthetic sequence is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nucleophilic addition of a chiral sulfoxide anion to succinic anhydride | (S)-R-methyl-p-tolylsulfoxide, n-BuLi, THF | Chiral keto-acid |

| 2 | Reduction and cyclization | Selective reduction of the ketone, followed by intramolecular cyclization | This compound derivative |

| 3 | Removal of chiral auxiliary and protecting groups | Appropriate cleavage and deprotection steps | Enantiomerically enriched this compound |

This method's success is contingent on the diastereoselectivity of the initial addition and the stereochemical control during the cyclization step.

Asymmetric Catalysis for Enantioselective Formation

Asymmetric catalysis represents a highly efficient and atom-economical approach to stereoselective synthesis. This method employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of this compound, an asymmetric hydrogenation of a suitable unsaturated precursor, such as 2-(tetrahydrofuran-2-ylidene)succinic acid, would be a logical strategy.

The use of chiral transition metal complexes, often with rhodium or ruthenium centers and chiral phosphine (B1218219) ligands, is a well-established method for the asymmetric hydrogenation of various olefins. The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).

Table of Potential Catalytic Systems for Asymmetric Hydrogenation:

| Catalyst Type | Metal | Chiral Ligand Example | Potential Substrate |

| Rhodium-based | Rh(I) | (R,R)-Et-DuPhos | Diethyl 2-(tetrahydrofuran-2-ylidene)succinate |

| Ruthenium-based | Ru(II) | (R)-BINAP | 2-(Tetrahydrofuran-2-ylidene)succinic acid |

| Iridium-based | Ir(I) | (R,S)-JosiPhos | 2-(Tetrahydrofuran-2-ylidene)succinic acid |

The development of a successful asymmetric catalytic process would require screening of various catalysts and optimization of reaction parameters such as hydrogen pressure, temperature, and solvent.

Diastereoselective Control in Multi-step Syntheses

In a multi-step synthesis, controlling the relative stereochemistry between the two chiral centers (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). For this compound, this involves controlling the cis/trans relationship between the substituent on the tetrahydrofuran ring and the succinic acid moiety.

One effective strategy involves a conjugate addition reaction. For instance, a Michael addition of a nucleophile derived from a tetrahydrofuran precursor to a maleic or fumaric acid derivative can establish the desired diastereoselectivity. The stereochemical outcome is often influenced by the geometry of the Michael acceptor (cis or trans) and the reaction conditions.

Furthermore, intramolecular cyclization reactions are a powerful tool for controlling diastereoselectivity. The stereochemistry of the starting material can direct the formation of a specific diastereomer upon cyclization, often following predictable stereochemical models like Baldwin's rules. For example, the cyclization of a linear precursor with pre-defined stereocenters can lead to the formation of the tetrahydrofuran ring with a high degree of diastereocontrol.

Total Synthesis and Analog Preparation

The total synthesis of this compound has not been a primary focus of reported research, likely due to its role as a potential building block rather than a complex natural product target itself. However, the synthesis of structurally similar analogs provides valuable insights into potential synthetic strategies.

A notable example is the synthesis of (S)-2-(tetrahydrofuran-2-yl)acetic acid. This compound, which differs by having one less carboxylic acid group, has been prepared and identified as a semiochemical. Its synthesis often starts from commercially available chiral precursors, demonstrating the "chiral pool" approach. For instance, starting with a chiral lactone allows for the stereospecific introduction of the tetrahydrofuran ring.

The general synthetic approach to such analogs often involves:

Starting with a chiral precursor (e.g., a chiral lactone or alcohol).

Functional group manipulations to introduce the necessary side chain.

Cyclization to form the tetrahydrofuran ring if not already present.

These strategies for analog preparation are directly applicable to the synthesis of this compound, with the main challenge being the introduction and maintenance of the dicarboxylic acid functionality throughout the synthetic sequence.

Enzymatic and Biocatalytic Synthesis Routes

The application of enzymes and whole-cell biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. While direct enzymatic synthesis of this compound is not yet reported, related biocatalytic transformations suggest its feasibility.

Biotransformation Pathways

Biotransformation pathways could be envisioned starting from readily available bio-based feedstocks. For instance, microorganisms could be engineered to convert precursors like furfural (B47365) or other furan (B31954) derivatives, which are derivable from biomass, into the target molecule.

A hypothetical biotransformation pathway could involve:

Bio-oxidation: An engineered microorganism or isolated enzyme could oxidize a furan-containing precursor to introduce the necessary carboxylic acid functionalities.

Bio-reduction: Subsequent stereoselective reduction of the furan ring to a tetrahydrofuran ring could be achieved using specific oxidoreductases.

The production of succinic acid itself through microbial fermentation is a well-established industrial process. nih.gov Genetically engineered strains of organisms like Escherichia coli and Saccharomyces cerevisiae are capable of producing high titers of succinic acid from renewable resources. nih.gov Leveraging this technology, one could explore feeding a tetrahydrofuran-containing precursor to a succinic acid-producing strain, or conversely, introducing the genetic machinery for tetrahydrofuran synthesis into a high-performing succinic acid producer.

Engineered Microbial Systems for Production

The field of metabolic engineering has made significant strides in the microbial production of a vast array of chemicals. datapdf.comorganic-chemistry.orgnih.govcmu.edugoogle.com Strains of microorganisms like Escherichia coli and Saccharomyces cerevisiae are frequently engineered to produce platform chemicals such as succinic acid. datapdf.comorganic-chemistry.orgnih.govcmu.edugoogle.com In principle, it is conceivable that a microbial system could be engineered to produce this compound.

This would likely involve the introduction of a novel biosynthetic pathway capable of forming the C-C bond between a tetrahydrofuran precursor and a succinic acid precursor. Such an endeavor would require the identification or engineering of specific enzymes, such as a lyase or a transferase, that could catalyze this unique condensation reaction. However, a thorough search of existing literature and databases reveals no such engineered microbial systems have been developed or even proposed for the synthesis of this specific compound. The focus of microbial engineering has remained on the high-yield production of foundational chemicals like succinic acid itself, which can then be chemically converted to other products. google.comresearchgate.net

Process Optimization and Scalability Considerations

Given the absence of established synthetic methods for this compound, discussions on process optimization and scalability are entirely theoretical. Any future development of a viable synthetic route, whether chemical or biological, would necessitate a rigorous optimization process.

For a hypothetical chemical synthesis, key parameters for optimization would include:

Catalyst Selection and Loading: Identifying a catalyst that efficiently promotes the desired bond formation while minimizing side reactions.

Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature and Pressure: Optimizing these parameters to maximize yield and reaction rate while ensuring process safety.

Reactant Stoichiometry: Fine-tuning the ratio of reactants to drive the reaction to completion and minimize waste.

Purification Strategies: Developing effective methods to isolate the target compound from unreacted starting materials and byproducts.

In the context of a potential engineered microbial process, optimization and scalability would involve:

Strain Development: Further engineering of the microbial host to enhance titer, yield, and productivity of the target compound. This often involves deleting competing metabolic pathways and optimizing the expression of the engineered pathway enzymes.

Fermentation Process Optimization: Fine-tuning fermentation conditions such as pH, temperature, aeration, and nutrient feed strategies to maximize cell growth and product formation.

Downstream Processing: Developing an efficient and cost-effective method to separate the this compound from the fermentation broth, which would contain residual media components, biomass, and other metabolites.

Until a reproducible and characterized synthesis of this compound is reported, any considerations regarding its large-scale production remain speculative.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-(Tetrahydrofuran-2-yl)succinic acid is expected to exhibit a complex pattern of signals due to the various non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the tetrahydrofuran (B95107) ring and the carboxylic acid groups.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H2' (THF ring) | ~4.0 - 4.5 | Multiplet | |

| H5'a, H5'b (THF ring) | ~3.7 - 4.0 | Multiplets | |

| H3'a, H3'b, H4'a, H4'b (THF ring) | ~1.8 - 2.2 | Multiplets | |

| H2 (Succinic acid chain) | ~2.8 - 3.2 | Multiplet | |

| H3a, H3b (Succinic acid chain) | ~2.5 - 2.9 | Multiplets | |

| COOH | ~10.0 - 13.0 | Broad Singlet |

Note: These are predicted values and can vary based on the solvent and stereochemistry.

The proton on the carbon atom connecting the two moieties (C2) would likely appear as a multiplet due to coupling with the adjacent protons on the succinic acid chain and the tetrahydrofuran ring. The diastereotopic protons of the methylene (B1212753) groups in the tetrahydrofuran ring would exhibit complex splitting patterns.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (COOH) | ~175 - 180 |

| C4 (COOH) | ~175 - 180 |

| C2 | ~45 - 55 |

| C3 | ~30 - 40 |

| C2' (THF ring) | ~75 - 85 |

| C5' (THF ring) | ~65 - 75 |

| C3', C4' (THF ring) | ~25 - 35 |

Note: These are predicted values and can vary based on the solvent and stereochemistry.

The carbons of the carboxylic acid groups (C1 and C4) are expected to resonate at the lowest field. The carbon atom attached to the oxygen in the tetrahydrofuran ring (C2') would also be significantly downfield.

To definitively assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is essential. nih.govbldpharm.comhmdb.ca

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For instance, cross-peaks would be expected between the proton at C2 and the protons at C3 of the succinic acid chain, as well as the proton at C2' of the tetrahydrofuran ring. hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the unambiguous assignment of each carbon signal to its attached proton(s). bldpharm.comnist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connection between the tetrahydrofuran ring and the succinic acid chain. For example, correlations would be expected between the proton at C2' and the carbons of the succinic acid chain (C2, C1, C3), and between the proton at C2 and the carbons of the tetrahydrofuran ring (C2', C3'). bldpharm.comnist.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It is particularly useful for determining the relative stereochemistry of the molecule, for instance, the orientation of the succinic acid chain relative to the tetrahydrofuran ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound, and for gaining structural insights through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₈H₁₂O₅).

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. The fragmentation of this compound would likely proceed through several key pathways:

Loss of Water (H₂O): Carboxylic acids readily lose water under MS conditions.

Decarboxylation (loss of CO₂): Loss of one or both carboxyl groups is a common fragmentation pathway for dicarboxylic acids.

Cleavage of the Tetrahydrofuran Ring: The tetrahydrofuran ring can undergo ring-opening reactions followed by further fragmentation. A characteristic fragment would be the tetrahydrofuranyl cation or related species.

Cleavage at the C-C bond between the two moieties: This would result in fragments corresponding to the succinic acid portion and the tetrahydrofuran portion.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound, offering a unique fingerprint based on its structural composition. These methods are instrumental in identifying the functional groups present in this compound, which is composed of a tetrahydrofuran ring linked to a succinic acid moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the IR spectrum is expected to exhibit characteristic bands from both the succinic acid and tetrahydrofuran components.

The succinic acid portion of the molecule will give rise to several distinct IR absorptions. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid groups, often showing a broad profile due to hydrogen bonding. researchgate.netbohrium.com The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. researchgate.net Furthermore, C-O stretching and O-H bending vibrations from the carboxyl groups would contribute to signals in the 1200-1440 cm⁻¹ region. researchgate.net

The tetrahydrofuran (THF) ring introduces additional characteristic bands. The most prominent of these is the C-O-C asymmetric stretching vibration, which is typically observed as a strong band in the 1070-1150 cm⁻¹ range. researchgate.netudayton.edu The C-H stretching vibrations of the methylene (CH₂) groups in the THF ring will appear in the 2850-2960 cm⁻¹ region. researchgate.net Other vibrations, such as CH₂ bending and rocking modes, will contribute to the fingerprint region of the spectrum, below 1500 cm⁻¹. researchgate.netnist.gov

A summary of the expected IR absorption bands for this compound, based on its constituent functional groups, is presented in Table 1.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H Stretch | Carboxylic Acid |

| 2850-2960 | C-H Stretch | Tetrahydrofuran (CH₂) |

| 1700-1725 | C=O Stretch | Carboxylic Acid |

| 1200-1440 | C-O Stretch / O-H Bend | Carboxylic Acid |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy can provide valuable information about the carbon skeleton and the symmetric vibrations of the functional groups.

For the succinic acid moiety, the C=O stretching vibration is also observable in the Raman spectrum, typically around 1650-1680 cm⁻¹. rsc.org The C-C stretching vibrations of the succinic acid backbone and the tetrahydrofuran ring are expected to produce signals in the 800-1200 cm⁻¹ region. rsc.orgresearchgate.net Raman spectroscopy is particularly useful for observing the symmetric C-O-C stretching of the ether group in the THF ring. researchgate.netmdpi.com

Table 2: Predicted Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-2960 | C-H Stretch | Tetrahydrofuran (CH₂) |

| 1650-1680 | C=O Symmetric Stretch | Carboxylic Acid |

| 800-1200 | C-C Stretch | Carbon Skeleton |

Chiral Analysis Methods

This compound possesses two chiral centers, at the C2 position of the tetrahydrofuran ring and the C2 position of the succinic acid chain. This results in the existence of four possible stereoisomers (diastereomers and enantiomers). The separation and identification of these stereoisomers are crucial and can be achieved through various chiral analysis techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netnih.gov

For the separation of the stereoisomers of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209), could be effective. nih.gov These phases are known for their broad applicability in separating a wide range of chiral compounds, including those with carboxylic acid groups. The separation can be performed in normal-phase, reversed-phase, or polar organic modes, with the choice of mobile phase being critical for achieving optimal resolution. sigmaaldrich.comnih.gov For acidic compounds, the addition of a small amount of an acidic modifier, like trifluoroacetic acid, to the mobile phase can improve peak shape and resolution.

A hypothetical chiral HPLC separation of the enantiomers of one diastereomer of this compound is presented in Table 3.

Table 3: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

| Enantiomer | Retention Time (min) |

|---|---|

| (R,R)-enantiomer | 12.5 |

| (S,S)-enantiomer | 14.2 |

Note: These are hypothetical values and would depend on the specific column and conditions used.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another important technique for the separation of enantiomers, particularly for volatile compounds. gcms.cz For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. The carboxylic acid groups can be esterified, for example, by reaction with methanol (B129727) or diazomethane, to form the corresponding methyl esters.

The resulting volatile derivatives can then be separated on a chiral capillary column, often coated with a cyclodextrin-based stationary phase. nih.gov The different interactions between the enantiomeric derivatives and the chiral stationary phase lead to their separation. The separated enantiomers are then detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of chiral molecules.

Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic property of a chiral molecule under specific conditions of temperature, wavelength, and solvent.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks corresponding to the electronic transitions of the chromophores in the molecule. The Cotton effect, the characteristic shape of the CD curve near an absorption band, can be used to determine the absolute configuration of a chiral center. For this compound, the carbonyl groups of the carboxylic acids would be the primary chromophores responsible for the CD signal.

Stereochemistry and Conformational Analysis

Absolute and Relative Stereochemistry of the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran ring in 2-(Tetrahydrofuran-2-yl)succinic acid contains at least one stereocenter at the C2 position, where the succinic acid moiety is attached. The absolute configuration at this center would be designated as either (R) or (S). The relative stereochemistry of the tetrahydrofuran ring itself would be of interest if other substituents were present on the ring, but in this case, the focus is on the single point of attachment. No studies were found that determine or discuss the absolute or relative stereochemistry of this specific compound.

Conformational Preferences and Dynamics

The conformational flexibility of this compound would be determined by the puckering of the tetrahydrofuran ring (envelope and twist conformations) and the rotation around the single bonds of the succinic acid chain. It is known that the conformation of succinic acid itself can be influenced by solvent and ionization state. nih.gov However, how the bulky tetrahydrofuran substituent would impact these preferences in the context of the full molecule has not been studied. Research into the conformational analysis of related succinic acid derivatives exists, but specific findings for this compound are absent. bldpharm.com

Isomeric Forms and Their Separation

Given the multiple stereocenters, this compound can exist as a mixture of diastereomers and enantiomers. The separation of these isomers would be crucial for understanding their individual biological activities or for use in stereospecific synthesis. Standard techniques like chromatography would likely be employed, but no specific methods for the separation of this compound isomers have been published.

Stereochemical Resolution Strategies

The separation of enantiomers, known as chiral resolution, is a critical process in stereochemistry. For a dicarboxylic acid like this compound, several strategies could theoretically be applied.

Classical Resolution with Chiral Reagents

Classical resolution involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base. These diastereomeric salts, having different physical properties, can then be separated by methods such as fractional crystallization. Following separation, the acidifying of the salts would yield the individual enantiomers of this compound. While this is a common and established method, there are no documented applications of this technique for the resolution of this specific compound.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. For example, a lipase (B570770) could be used to selectively esterify one enantiomer of the diacid, allowing for the separation of the monoester from the unreacted enantiomer. While enzymatic resolutions have been developed for a wide variety of compounds, no studies have been found that apply this methodology to this compound.

Preparative Chiral Chromatography

Preparative chiral chromatography is a crucial technique for the isolation of stereoisomers of this compound on a larger scale, which is essential for further stereochemical studies and biological evaluations. Due to the presence of multiple chiral centers, this compound exists as a mixture of diastereomers and enantiomers. The direct separation of these enantiomers can be challenging. A common and effective strategy involves the derivatization of the carboxylic acid groups with a chiral resolving agent to form diastereomeric esters. These diastereomers, having different physicochemical properties, can then be separated using standard chromatographic techniques.

A frequently employed method for the resolution of chiral carboxylic acids is their esterification with an enantiomerically pure alcohol, such as l-menthol. libretexts.orgbeilstein-journals.org The resulting diastereomeric esters can then be efficiently separated by preparative High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP). beilstein-journals.org

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely used and have demonstrated broad applicability in the separation of a diverse range of chiral compounds, including diastereomeric esters. hplc.eueijppr.com For instance, a cellulose tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) gel column, such as a CHIRALPAK® IC, has been shown to be effective in separating similar diastereomeric esters. beilstein-journals.org

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, is optimized to achieve the best balance between resolution and analysis time. beilstein-journals.orgresearchgate.net The relative proportions of the solvents in the mobile phase can significantly influence the retention times and the separation factor (α) of the diastereomers.

Below is a representative data table illustrating a hypothetical preparative chiral HPLC separation of the di-l-menthyl esters of the (2R,2'S) and (2S,2'S) diastereomers of this compound.

Table 1: Representative Parameters for Preparative Chiral HPLC Separation of Di-l-menthyl-2-(tetrahydrofuran-2-yl)succinate Diastereomers

| Parameter | Value |

| Column | CHIRALPAK® IC (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 20 mm x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) |

| Flow Rate | 10 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Sample | Mixture of di-l-menthyl-2-(tetrahydrofuran-2-yl)succinate diastereomers |

| Hypothetical Retention Time (Diastereomer 1) | 15.2 min |

| Hypothetical Retention Time (Diastereomer 2) | 18.5 min |

| Separation Factor (α) | 1.22 |

| Resolution (Rs) | >1.5 |

Following the chromatographic separation, the purified diastereomeric esters can be collected in separate fractions. The chiral auxiliary (l-menthol) is subsequently cleaved through hydrolysis to yield the individual, enantiomerically enriched stereoisomers of this compound.

Chemical Reactivity and Derivatization Studies

Reactions Involving Carboxylic Acid Functionalities

The two carboxylic acid groups are prime sites for a variety of modifications, allowing for the synthesis of a diverse array of derivatives.

Like other dicarboxylic acids, 2-(Tetrahydrofuran-2-yl)succinic acid is expected to readily undergo esterification with alcohols in the presence of an acid catalyst to form mono- and di-esters. The reaction can be driven to completion by removing the water formed during the reaction. Enzymatic methods, for instance using Candida antarctica lipase (B570770) B, have also proven effective for the esterification of succinic acid with alcohols like ethanol (B145695). nih.gov These enzymatic processes can offer high selectivity under mild conditions. nih.gov

Amidation can be achieved by reacting the acid with amines. This transformation typically requires the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid and facilitate the formation of the amide bond. These reactions would produce the corresponding mono- and di-amides, which have applications in various fields of chemistry. The general schemes for these reactions are depicted below, leading to a variety of potential ester and amide derivatives.

Table 1: Potential Ester and Amide Derivatives of this compound

| Reactant | Product Type | Potential Product Name |

| Methanol (B129727) | Diester | Dimethyl 2-(tetrahydrofuran-2-yl)succinate |

| Ethanol | Monoester | 1-Ethyl 2-(tetrahydrofuran-2-yl)succinate |

| Benzyl alcohol | Diester | Dibenzyl 2-(tetrahydrofuran-2-yl)succinate |

| Ammonia | Diamide | 2-(Tetrahydrofuran-2-yl)succinamide |

| Aniline | Monoamide | 4-Anilino-4-oxo-2-(tetrahydrofuran-2-yl)butanoic acid |

| Diethylamine | Diamide | N1,N1,N4,N4-tetraethyl-2-(tetrahydrofuran-2-yl)succinamide |

Substituted succinic acids are known to form cyclic anhydrides upon heating, often with the aid of a dehydrating agent like acetyl chloride or acetic anhydride (B1165640). pearson.comorgsyn.org It is highly probable that this compound would undergo intramolecular cyclization to form 3-(tetrahydrofuran-2-yl)dihydrofuran-2,5-dione. This reaction involves an intramolecular nucleophilic acyl substitution where one carboxylic acid group attacks the other (or its activated form), eliminating a molecule of water. pearson.com The formation of this five-membered anhydride ring is generally a thermodynamically favorable process. orgsyn.org The synthesis of alkenylsuccinic anhydrides from maleic anhydride and internal olefins is a well-established industrial process, highlighting the propensity of substituted succinic acids to form anhydrides. wikipedia.orgchempedia.info

The decarboxylation of succinic acid itself typically requires high temperatures. However, the stability and reaction pathway can be influenced by substituents. For dicarboxylic acids, decarboxylation often proceeds if a stable carbanion intermediate can be formed. For this compound, decarboxylation would likely be a challenging reaction under standard conditions. masterorganicchemistry.com However, specific methodologies, such as oxidative decarboxylation catalyzed by metal complexes, have been shown to be effective for certain substituted succinic acids. For example, a copper-catalyzed method has been developed for the decarboxylative elimination of hydrocinnamic acids. acs.org It has also been noted that 2-(4-nitrophenyl)succinic acid can undergo oxidative decarboxylation. acs.org Enzymatic pathways for succinic acid decarboxylation are also known in certain microorganisms. nih.govnih.gov

Reactions Involving the Tetrahydrofuran (B95107) Ring

The ether linkages of the THF ring are generally stable but can be cleaved under specific, often harsh, conditions. Functionalization of the ring's C-H bonds is also possible using modern synthetic methods.

The tetrahydrofuran ring can be opened by strong acids, typically in the presence of a potent nucleophile. For instance, treatment with strong hydrohalic acids like HBr or HI would likely cleave the ether bond. The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Theoretical studies have explored the ring-opening of THF using frustrated Lewis pairs (FLPs), indicating that certain P/Al-based FLPs can activate and cleave the THF ring. nih.govacs.org Additionally, reactions with boryl triflates in the presence of nucleophiles have been shown to result in the ring-opening of THF. rsc.org On semiconductor surfaces, the ring-opening of THF has also been observed. acs.org The presence of the carboxylic acid groups on the substituent could potentially influence the regioselectivity of the ring-opening by participating in the reaction, possibly leading to lactone formation under certain conditions.

While the C-H bonds of an unsubstituted THF ring are relatively inert, modern organic chemistry offers methods for their functionalization. The positions alpha to the ether oxygen (the C2 and C5 positions) are the most likely sites for reaction due to stabilization of radical or cationic intermediates. Photocatalytic methods have been developed for the site-selective α-C–H functionalization of tetrahydrofuran, allowing for the formation of C-S and C-C bonds. rsc.org These transition-metal-free strategies often feature mild reaction conditions. rsc.org Given that the C2 position is already substituted in the title compound, functionalization would be expected to occur at the C5 position. Such reactions could introduce new substituents, further expanding the range of accessible derivatives.

Table 2: Summary of Predicted Reactivity

| Functional Group | Reaction Type | Reagents/Conditions | Expected Outcome |

| Carboxylic Acids | Esterification | Alcohol, Acid Catalyst | Mono- or Di-ester Formation |

| Carboxylic Acids | Amidation | Amine, Coupling Agent | Mono- or Di-amide Formation |

| Carboxylic Acids | Anhydride Formation | Heat, Dehydrating Agent | Cyclic Anhydride Formation |

| Carboxylic Acids | Decarboxylation | High Heat / Oxidative Conditions | Loss of CO2 (likely difficult) |

| Tetrahydrofuran Ring | Ring-Opening | Strong Acid (HBr, HI) | Dihalogenated or Hydroxy-halogenated Butanoic Acid Derivative |

| Tetrahydrofuran Ring | C-H Functionalization | Photocatalyst, Radical Initiator | Substitution at C5 position |

This compound represents a molecule with significant synthetic potential due to its bifunctional nature. The carboxylic acid groups provide a reliable handle for forming a wide range of ester, amide, and anhydride derivatives through well-established chemical protocols. The tetrahydrofuran ring, while more robust, offers opportunities for transformations such as ring-opening under acidic conditions or selective C-H functionalization at the C5 position using modern catalytic methods. The exploration of these reaction pathways can lead to the generation of a diverse library of novel compounds with potential applications in materials science, polymer chemistry, and as specialty chemical intermediates. Further empirical studies on this specific molecule would be invaluable to fully elucidate its chemical behavior and unlock its synthetic utility.

Formation of Complex Derivatives

The unique structural features of this compound, combining a cyclic ether and a dicarboxylic acid moiety, make it a valuable building block for creating intricate molecular architectures.

Multi-component Reactions Incorporating the Compound

While specific multi-component reactions (MCRs) involving this compound are not extensively documented in publicly available research, the reactivity of its constituent parts—succinic acid and a tetrahydrofuran ring—suggests its potential utility in such convergent synthetic strategies. For instance, succinic acid itself has been employed as a catalyst and a reactant in MCRs, such as the Biginelli reaction for the synthesis of dihydropyrimidinones. cmu.ac.th This reaction typically involves an aldehyde, a β-ketoester, and a urea (B33335) or thiourea, and the acidic nature of succinic acid can promote the condensation steps. cmu.ac.th It is plausible that this compound could similarly participate in or catalyze MCRs, with the tetrahydrofuran moiety potentially influencing the stereochemical outcome or the physical properties of the resulting products.

The general mechanism for a succinic acid-catalyzed Biginelli reaction is proposed to proceed through the formation of an acyliminium intermediate from the aldehyde and urea, which then undergoes a Michael addition with the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone. cmu.ac.th

Table 1: Potential Multi-component Reactions Based on Succinic Acid Reactivity

| Reaction Name | Reactants | Product Type | Potential Role of this compound |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Acid catalyst and/or reactant |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | Carboxylic acid component |

| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide | Carboxylic acid component |

This table is illustrative and based on the known reactivity of succinic acid; specific studies on this compound in these reactions are needed for confirmation.

Linker Chemistry for Conjugates

The dicarboxylic acid nature of this compound makes it a prime candidate for use as a linker or spacer in the synthesis of chemical conjugates. The two carboxylic acid groups can be selectively functionalized to connect two different molecular entities, such as a drug molecule and a targeting ligand, or to create building blocks for polymers and metal-organic frameworks (MOFs). The tetrahydrofuran ring adds a degree of conformational rigidity and hydrophilicity that can be advantageous in biological applications.

The terminal carboxylic acids can readily react with primary amines in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) to form stable amide bonds. This chemistry is fundamental in peptide synthesis and the conjugation of small molecules to proteins or other biomolecules.

Catalytic Transformations

The chemical structure of this compound allows for a variety of catalytic transformations, targeting either the carboxylic acid groups or the tetrahydrofuran ring.

Hydrogenation/Dehydrogenation Reactions

The hydrogenation of the carboxylic acid groups of this compound can lead to the corresponding diol, (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones, which can be a valuable synthetic intermediate. nih.gov This type of reduction is analogous to the well-established hydrogenation of succinic acid to 1,4-butanediol (B3395766), which often employs catalysts like ruthenium, rhenium, or palladium. rsc.org The specific conditions for the hydrogenation of this compound would likely involve high pressure of hydrogen gas and a heterogeneous catalyst.

Conversely, dehydrogenation of the tetrahydrofuran ring could, in principle, lead to the corresponding furan (B31954) derivative, though this transformation is generally more challenging and less commonly reported for simple tetrahydrofurans.

Table 2: Potential Hydrogenation Products of this compound

| Starting Material | Product | Catalyst System (Hypothetical) |

| This compound | 2-(Tetrahydrofuran-2-yl)butane-1,4-diol | Ru/C, Re-Pd/TiO2 |

| This compound | γ-Butyrolactone derivative | Cu-based catalysts |

This table is based on analogous reactions with succinic acid and its derivatives.

Acid/Base Catalyzed Reactions

The carboxylic acid groups of this compound can undergo esterification with alcohols under acidic conditions (e.g., using sulfuric acid or a solid acid catalyst). This reaction would produce the corresponding mono- or di-esters, which can be useful as plasticizers or as intermediates for further chemical modifications.

Base-catalyzed reactions could include decarboxylation under certain conditions, although this is generally a high-temperature process. The acidity of the α-protons to the carboxylic acid groups could also be exploited in base-catalyzed condensation reactions.

Supramolecular Interactions and Cocrystal Formation

The presence of both hydrogen bond donors (the carboxylic acid protons) and acceptors (the carbonyl oxygens and the ether oxygen of the tetrahydrofuran ring) in this compound makes it an excellent candidate for forming supramolecular assemblies and cocrystals.

Supramolecular chemistry often relies on non-covalent interactions, such as hydrogen bonding, to build larger, organized structures from smaller molecular components. Monoalkyl derivatives of succinic acid are known to self-assemble into ordered bilayer aggregates through the formation of hydrogen-bonded carboxylic acid dimers. nih.gov This can lead to the formation of organogels in various organic solvents. nih.gov It is highly probable that this compound would exhibit similar self-assembly behavior, potentially forming interesting supramolecular polymers or gels.

Cocrystallization is a technique used to modify the physicochemical properties of a solid, such as solubility and stability, by combining two or more different molecules in the same crystal lattice. farmaciajournal.comnih.gov Succinic acid is a well-known "cocrystal former" and has been successfully used to form cocrystals with a variety of active pharmaceutical ingredients (APIs). farmaciajournal.comnih.gov For example, cocrystals of fluoxetine (B1211875) hydrochloride with succinic acid have shown increased aqueous solubility compared to the parent drug. farmaciajournal.com Given this precedent, this compound is a promising candidate for forming novel cocrystals with various APIs, where the tetrahydrofuran moiety could introduce different packing motifs and potentially different physicochemical properties compared to succinic acid itself.

Table 3: Potential Cocrystal Formers with this compound

| API/Coformer Class | Example | Potential Benefit of Cocrystallization |

| Antifungal Agents | Itraconazole | Enhanced solubility and bioavailability |

| Antidepressants | Fluoxetine | Modified dissolution rate and stability |

| Antihypertensives | Nifedipine | Improved physical stability |

This table is based on the known cocrystal forming ability of succinic acid.

Mechanistic Studies and Reaction Kinetics

Elucidation of Reaction Mechanisms in Synthesis

Initiation: The reaction is initiated by the generation of free radicals from an initiator compound, often through thermal or photochemical decomposition. For example, di-tert-butyl peroxide can be decomposed by ultraviolet light to form tert-butoxy (B1229062) radicals. This highly reactive radical then abstracts a hydrogen atom from the carbon atom adjacent to the oxygen (the α-position) in a tetrahydrofuran (B95107) molecule. This abstraction is favored due to the stability of the resulting tertiary-like radical on the THF ring.

Propagation: This stage consists of two key steps that repeat in a cycle:

The newly formed tetrahydro-2-furyl radical attacks the electron-deficient carbon-carbon double bond of maleic anhydride (B1165640). This addition results in the formation of a new, more stable, carbon-centered radical on the succinic anhydride backbone.

This new radical then abstracts an α-hydrogen from another molecule of tetrahydrofuran, thereby forming the (tetrahydro-2-furyl)succinic anhydride product and regenerating a tetrahydro-2-furyl radical. acs.org This new radical can then participate in the first propagation step, continuing the chain.

Termination: The chain reaction ceases when two radical species combine in any of a number of possible ways, such as the dimerization of two tetrahydro-2-furyl radicals or their reaction with other radical intermediates in the system.

A photochemical pathway using sunlight or UV light can also initiate the reaction, suggesting the formation of a donor-acceptor complex between THF and maleic anhydride as the primary light-absorbing species. winona.edu

Kinetic Analysis of Key Transformations

For the abstraction by phenyl radicals at 23 °C, the rate constant was measured to be 1.1 x 10⁷ M⁻¹s⁻¹. winona.eduwinona.edu Studies involving other radical initiators, such as the cumyloxyl radical, show that the rate of hydrogen abstraction from THF is significantly influenced by the solvent, with a 4.5-fold decrease in the rate constant observed when moving from isooctane (B107328) to a hydrogen-bond-donating solvent like 2,2,2-trifluoroethanol. nih.gov

The table below presents experimentally determined rate constants for the hydrogen abstraction from tetrahydrofuran by different radical species, illustrating the kinetics of this crucial initiation step.

| Radical Species | Rate Constant (kH) [M⁻¹s⁻¹] | Temperature (°C) | Reference |

| Phenyl Radical | 1.1 x 10⁷ | 23 | winona.eduwinona.edu |

| Phenyl Radical | 4.8 x 10⁶ | Not Specified | winona.edu |

| Sulfate Radical (SO₄⁻•) | 4.7 x 10⁸ | Not Specified |

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The choice of initiator and reaction conditions has a profound impact on the yield and selectivity of the synthesis. The reaction is not effectively promoted by all radical initiators. For instance, while di-tert-butyl peroxide under UV irradiation successfully initiates the reaction, benzoyl peroxide was found to be ineffective. acs.org

Furthermore, the reaction demonstrates significant substrate selectivity. It appears to be specific for five-membered cyclic ethers. acs.org Attempts to use other ethers, such as dioxane or diethyl ether, under similar conditions either failed to produce the desired 1:1 adduct with maleic anhydride or resulted in very low conversions. acs.org This suggests that the structure of the ether, particularly the stability of the radical formed upon hydrogen abstraction, is critical for the reaction to proceed efficiently.

The following table summarizes the outcomes of the reaction between maleic anhydride and various cyclic ethers under free-radical conditions, as reported in foundational studies.

| Cyclic Ether | Initiator | Conditions | Product | Yield | Reference |

| Tetrahydrofuran | di-tert-butyl peroxide | UV irradiation | (Tetrahydro-2-furyl)succinic anhydride | 70% | acs.org |

| Tetrahydrofuran | Benzoyl Peroxide | Reflux | No 1:1 Adduct | 0% | acs.org |

| Tetrahydro-2-methylfuran | di-tert-butyl peroxide | UV irradiation | (Tetrahydro-2-methyl-2-furyl)succinic anhydride | 70% | acs.org |

| 1,4-Dioxane | di-tert-butyl peroxide | UV irradiation | No 1:1 Adduct | 0% | acs.org |

| Tetrahydropyran | di-tert-butyl peroxide | UV irradiation | Trace Adduct | <2% | acs.org |

These findings underscore the high degree of selectivity and the crucial role that the choice of initiator plays in achieving a successful synthesis of the target compound's anhydride precursor.

Investigation of Intermediates and Transition States

The primary reactive intermediate in the synthesis is the tetrahydro-2-furyl radical . The existence of related THF-derived radicals has been confirmed experimentally. Using cavity ring-down spectroscopy, the tetrahydrofuranyl peroxy radical (THFOO•), which forms from the reaction of the initial tetrahydro-2-furyl radical with oxygen, has been directly observed and characterized. nih.gov This provides strong indirect evidence for the formation and stability of the key tetrahydro-2-furyl radical intermediate in the primary reaction mechanism.

Computational studies of analogous radical addition reactions provide insight into the structure of the transition state. beilstein-journals.org The transition state for the addition of the radical to the maleic anhydride double bond involves the attacking radical approaching the π-system at a specific trajectory, often near the Bürgi–Dunitz angle (~107°). beilstein-journals.org For the addition of a radical to a double bond, the length of the forming carbon-carbon bond in the transition state is calculated to be approximately 2.3 Å. beilstein-journals.org

The stability of the radical intermediates is paramount. The initial abstraction occurs at the α-position of THF because the resulting radical is stabilized by the adjacent oxygen atom. Similarly, the addition to maleic anhydride is regioselective, leading to a carbon-centered radical that is stabilized by the adjacent carbonyl groups of the anhydride ring.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of 2-(tetrahydrofuran-2-yl)succinic acid at the atomic level.

Geometry Optimization and Electronic Structure (DFT Methods)

The initial step in the computational analysis involves the geometry optimization of this compound. This process seeks to find the lowest energy conformation of the molecule, representing its most stable three-dimensional structure. DFT methods, such as the B3LYP functional combined with a 6-311++G(d,p) basis set, are commonly employed for this purpose. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For instance, the optimized geometry would reveal the puckering of the tetrahydrofuran (B95107) ring and the relative orientation of the two carboxylic acid groups.

| Parameter | Value |

|---|---|

| C-O (THF ring) Bond Length | 1.43 Å |

| C-C (succinic acid) Bond Length | 1.54 Å |

| C=O (carboxyl) Bond Length | 1.21 Å |

| O-C-C (succinic acid) Bond Angle | 110.5° |

| C-C-C (succinic acid) Bond Angle | 112.0° |

| Dihedral Angle (O-C-C-C) | -65.0° (gauche) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized on the oxygen atoms of the carboxylic acid groups, while the LUMO would likely be distributed over the carbonyl carbons.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 eV |

| LUMO | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These predictions are invaluable for assigning experimental spectra and understanding the electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the tetrahydrofuran oxygen would exhibit a characteristic downfield shift.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in identifying the characteristic vibrational modes, such as the C=O stretching of the carboxylic acid groups and the C-O-C stretching of the ether.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and generate a theoretical UV-Visible spectrum. This provides insights into the electronic absorption properties of the molecule, which are often related to the presence of chromophores like the carbonyl groups.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl) | 175-180 |

| CH (alpha to THF) | 78-82 |

| CH (succinic acid) | 45-50 |

| CH₂ (succinic acid) | 30-35 |

| CH₂ (THF, adjacent to O) | 68-72 |

| CH₂ (THF) | 25-30 |

Molecular Dynamics Simulations for Conformational Analysis

Due to its flexible nature, this compound can exist in numerous conformations. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of such molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the energy barriers between them. researchgate.net For this compound, MD simulations would likely show that the gauche conformation around the central C-C bond of the succinic acid moiety is significantly populated, influenced by intramolecular hydrogen bonding between the two carboxylic acid groups. nih.govresearchgate.net

Docking Studies and Molecular Modeling for Ligand-Target Interactions (in vitro contexts)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein or an enzyme. nih.gov This is crucial for understanding the potential biological activity of this compound. For instance, given its structural similarity to succinic acid, a key intermediate in the citric acid cycle, docking studies could be performed against enzymes like succinate (B1194679) dehydrogenase to investigate its potential as an inhibitor. researchgate.netnih.govmdpi.com The results would provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the active site of the enzyme.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -6.5 |

| Key Interacting Residues | Arg, His, Ser |

| Types of Interactions | Hydrogen bonds, Salt bridges |

Reaction Pathway Modeling and Energy Profiles

Computational chemistry can also be used to model chemical reactions and determine their feasibility. For this compound, one could investigate the mechanism of its esterification or decarboxylation. By mapping the potential energy surface of the reaction, it is possible to identify the transition state structures and calculate the activation energies. This provides a detailed understanding of the reaction mechanism and the factors that control its rate. For example, modeling the intramolecular cyclization to form an anhydride (B1165640) would reveal the energetic favorability and the structural changes that occur along the reaction coordinate.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) and chemoinformatic analyses are pivotal in modern drug discovery and development. These computational techniques are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific, in-depth QSAR studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available research, the principles of these methodologies can be applied to understand how such investigations would be structured and the nature of the insights they would provide.

A hypothetical QSAR study on a series of this compound derivatives would commence with the synthesis or computational design of a library of analogues. In these derivatives, systematic modifications would be introduced at various positions of the parent molecule. For instance, the carboxylic acid groups could be esterified, the tetrahydrofuran ring could be substituted, or the succinic acid backbone could be altered. The primary objective would be to explore the chemical space around the lead compound to identify structural features that enhance a particular biological activity, such as enzyme inhibition or receptor binding.

The next step would involve the calculation of a wide array of molecular descriptors for each derivative. These descriptors quantify different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Examples of commonly used descriptors include:

Electronic Descriptors: These describe the electron distribution in the molecule and are crucial for understanding interactions with biological targets. Examples include partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, which are important for how a molecule fits into a binding site. Molar refractivity (MR) and van der Waals volume are common steric descriptors.

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) is a classic descriptor that measures a molecule's hydrophobicity, a key factor in its pharmacokinetic profile.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that capture information about the size, shape, and degree of branching in a molecule.

Once the molecular descriptors and the biological activity (e.g., IC50 values) for each derivative are determined, statistical methods are used to build the QSAR model. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to find the best mathematical equation that relates the descriptors to the activity. A robust QSAR model would not only explain the structure-activity relationship within the studied set of compounds but also possess predictive power for new, untested derivatives.

The insights gained from such a QSAR study would be invaluable for the rational design of more potent and selective analogues of this compound. For example, the model might reveal that a higher positive partial charge on a specific atom and a lower molecular volume are correlated with increased biological activity. This information would guide medicinal chemists in synthesizing new derivatives with these desired properties.

Hypothetical Data Table for a QSAR Study

To illustrate the practical application of a QSAR study, the following interactive data table presents hypothetical data for a series of this compound derivatives. The table includes various molecular descriptors and a measure of biological activity.

| Derivative | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) | Biological Activity (IC50, µM) |

| Compound 1 | 1.2 | 45.3 | 2.5 | 15.2 |

| Compound 2 | 1.5 | 48.1 | 2.8 | 12.8 |

| Compound 3 | 0.9 | 42.7 | 2.3 | 20.5 |

| Compound 4 | 1.8 | 51.6 | 3.1 | 9.7 |

| Compound 5 | 1.3 | 46.8 | 2.6 | 14.1 |

This table serves as a template for how data from a QSAR study on this compound derivatives would be organized and analyzed to derive meaningful structure-activity relationships.

Biological Activity and Mechanistic Hypotheses Excluding Clinical Data

In Vitro Studies of Biochemical Interactions

Comprehensive searches of scientific literature and chemical databases did not yield any specific studies on the direct biochemical interactions of 2-(Tetrahydrofuran-2-yl)succinic acid.

There is currently no available scientific literature detailing the results of enzyme inhibition or activation assays performed with this compound. Consequently, its effect on any specific enzyme is unknown.

Table 1: Enzyme Interaction Data for this compound

| Enzyme Target | Type of Interaction (Inhibition/Activation) | IC₅₀/EC₅₀ (µM) | Research Findings |

| Data not available | Data not available | Data not available | No studies have been published. |

No studies have been published that investigate the binding affinity of this compound for any physiological receptors. Therefore, its potential to act as a ligand for any known receptor is uncharacterized.

Table 2: Receptor Binding Profile of this compound